molecular formula C11H21NO7S B148995 N-(1-Deoxy-1-fructosyl)methionine CAS No. 20638-92-0

N-(1-Deoxy-1-fructosyl)methionine

Cat. No. B148995
CAS RN: 20638-92-0
M. Wt: 311.35 g/mol
InChI Key: KEGDHFMPWJTRFP-ZVSNZSLMSA-N
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Description

Synthesis Analysis

DFM can be synthesized through the Maillard reaction between reducing sugars and methionine. This reaction typically occurs at high temperatures and low water activity.


Molecular Structure Analysis

The chemical structure of DFM consists of a fructose molecule attached to a methionine residue through a glycosidic bond. The IUPAC name for DFM is (2S)- 4- methylsulanyl- 2- [[(3S,4S,5R)- 2,3,4- trihydroxy- 5- (hydroxymethyl)oxolan- 2- yl]methylamino]butanoic acid .


Chemical Reactions Analysis

DFM is a methionine derivative . It results from the reaction of methionine at the amino group or the carboxy group, or from the replacement of any hydrogen of methionine by a heteroatom .


Physical And Chemical Properties Analysis

DFM is a brownish-yellow compound that is soluble in water. It has a melting point of 200°C. Its chemical formula is C11H21NO7S, and it has an average molecular weight of 311.350 .

Scientific Research Applications

Methionine Synthase and Redox Regulation

Methionine synthase, an essential enzyme in mammals, is involved in the transfer of a methyl group from methyltetrahydrofolate to homocysteine, producing methionine. The enzyme is susceptible to oxidative damage and relies on an auxiliary repair system for sustained activity. Studies suggest the possibility of redundancy in the redox pathway involved in this process, highlighting the complexity of methionine synthase's regulation and activity in mammalian systems (Olteanu & Banerjee, 2003).

Methionine Metabolism in Traumatic Brain Injury

Traumatic Brain Injury (TBI) alters DNA and histone methylation and induces oxidative stress, which in turn affects methionine metabolism. Research demonstrates that TBI leads to a decrease in the levels of methionine and its metabolic products, suggesting that methionine metabolism is crucial in cellular function across multiple organ systems (Dash et al., 2016).

Methionine and Cysteine Kinetics in Aging

Studies on elderly individuals indicate that the requirements for methionine may be higher in older adults compared to younger individuals. The research delves into the kinetics of whole-body methionine, cysteine, and leucine metabolism, revealing insights into how aging may influence the metabolism of these critical amino acids (Fukagawa et al., 1998).

Methionine in Glioma Detection and Prognostics

Methionine has been used in PET imaging studies for the detection and prognostication of primary brain tumors, particularly gliomas. Research comparing 18F-FDG and 11C-methionine PET imaging concludes that both offer valuable prognostic information, with methionine being the preferred single agent due to its sensitivity and clearer delineation of suspected recurrences (Laere et al., 2004).

Methionine in One-Carbon Metabolism

One-carbon metabolism, a critical biochemical pathway, involves both mitochondrial and cytosolic forms of folate-dependent enzymes. Studies utilizing stable-isotopic investigations have elucidated the fates of exogenous serine and serine-derived one-carbon units in homocysteine remethylation, emphasizing the importance of methionine in these processes (Gregory et al., 2000).

Methionine in Cancer Diagnostics

The uptake of carbon-11-methionine in PET imaging has been compared with fluorine-18-fluorodeoxyglucose for detecting malignant tumors. The findings suggest that both are effective in detecting residual or recurrent malignant tumors, with a notable correlation between the uptake values of both tracers (Inoue et al., 1996).

properties

IUPAC Name

(2S)-4-methylsulfanyl-2-[[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO7S/c1-20-3-2-6(10(16)17)12-5-11(18)9(15)8(14)7(4-13)19-11/h6-9,12-15,18H,2-5H2,1H3,(H,16,17)/t6-,7+,8+,9-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGDHFMPWJTRFP-ZVSNZSLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NCC1(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NCC1([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-(1-Deoxy-1-fructosyl)methionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-(1-Deoxy-1-fructosyl)methionine

CAS RN

20638-92-0
Record name N-(1-Deoxy-1-fructosyl)methionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 °C
Record name N-(1-Deoxy-1-fructosyl)methionine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037841
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Yu, H Xia, Y Guo, X Qian, X Zou, H Yang… - Journal of …, 2020 - Elsevier
Ethnopharmacological relevance Ginsenoside Rb1 (GRb1), an active ingredient of traditional Chinese medicine Panax ginseng CA Meyer, has displayed various activities such as …
Number of citations: 26 www.sciencedirect.com
Y Tan, L Wang, J Gao, J Ma, H Yu… - Journal of Proteome …, 2020 - ACS Publications
Hyperuricemia is a well-known key risk factor for gout and can cause a variety of metabolic diseases. Several studies have shown that dioscin could improve metabolic symptoms and …
Number of citations: 17 pubs.acs.org
Y Yang, Z Chen, G Yan, L Kong, L Yang, H Sun… - … of Pharmaceutical and …, 2023 - Elsevier
Insomnia is an accompanying symptom of many diseases and is closely associated with neurodegenerative diseases. Naoling Pian (NLP) is a patented Chinese medicine mainly used …
Number of citations: 3 www.sciencedirect.com

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